molecular formula C18H20N2 B3034588 2-(Dibenzylamino)-2-methylpropanenitrile CAS No. 1936001-61-4

2-(Dibenzylamino)-2-methylpropanenitrile

Cat. No.: B3034588
CAS No.: 1936001-61-4
M. Wt: 264.4 g/mol
InChI Key: MLMOHEGEOSPTOZ-UHFFFAOYSA-N
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Description

2-(Dibenzylamino)-2-methylpropanenitrile (C₁₉H₂₁N₂, MW 277.39 g/mol) is a tertiary amine-substituted nitrile featuring a methyl group and two benzyl groups on the central carbon atom. For example, compounds like (S)-methyl-2-(dibenzylamino)-3-hydroxypropanoate () are intermediates in asymmetric synthesis, implying that this compound may serve a similar role in nucleophilic or catalytic reactions .

Properties

IUPAC Name

2-(dibenzylamino)-2-methylpropanenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2/c1-18(2,15-19)20(13-16-9-5-3-6-10-16)14-17-11-7-4-8-12-17/h3-12H,13-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLMOHEGEOSPTOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C#N)N(CC1=CC=CC=C1)CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Dibenzylamino)-2-methylpropanenitrile typically involves the reaction of dibenzylamine with a suitable nitrile precursor under controlled conditions. One common method is the alkylation of dibenzylamine with 2-chloro-2-methylpropanenitrile in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures to ensure complete conversion.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to high-purity products suitable for commercial applications.

Chemical Reactions Analysis

Types of Reactions

2-(Dibenzylamino)-2-methylpropanenitrile can undergo various chemical reactions, including:

    Oxidation: The nitrile group can be oxidized to form amides or carboxylic acids under specific conditions.

    Reduction: The nitrile group can be reduced to primary amines using reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

    Substitution: The dibenzylamino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic media.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or catalytic hydrogenation using palladium on carbon (Pd/C).

    Substitution: Nucleophiles like alkoxides, thiolates, or amines in the presence of a suitable base.

Major Products Formed

    Oxidation: Amides or carboxylic acids.

    Reduction: Primary amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(Dibenzylamino)-2-methylpropanenitrile has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a building block in organic synthesis.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(Dibenzylamino)-2-methylpropanenitrile involves its interaction with specific molecular targets and pathways. The nitrile group can participate in nucleophilic addition reactions, while the dibenzylamino group can engage in hydrogen bonding and other non-covalent interactions. These interactions can influence the compound’s reactivity and its ability to modulate biological processes.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound is compared to nitrile-bearing molecules with amino substituents, triazine herbicides, and fluoran-based leuco dyes (Table 1).

Table 1: Key Properties of 2-(Dibenzylamino)-2-methylpropanenitrile and Analogs

Compound Name Molecular Formula Molecular Weight Functional Groups Primary Application Source
This compound C₁₉H₂₁N₂ 277.39 Nitrile, tertiary amine Synthetic intermediate*
Procyazine (triazine herbicide) C₁₀H₁₃ClN₆ 252.71 Triazine, nitrile, cyclopropylamino Herbicide
2-(Dibenzylamino)-6-(diethylamino)fluoran C₂₉H₂₅N₃O₂ 447.53 Fluoran, dibenzylamino, diethylamino Leuco dye (color-forming)
2-(5-Aminopyridin-2-yl)-2-methylpropanenitrile C₉H₁₁N₃ 161.20 Nitrile, aminopyridine OLED materials

*Inferred from analogous compounds in .

Key Observations:

Functional Groups: The target compound’s tertiary amine and nitrile groups contrast with procyazine’s triazine core and fluoran’s oxygenated lactone structure. Unlike the fluoran dye (), which relies on π-conjugation for color-forming properties, this compound lacks extended conjugation, limiting its utility in optical applications .

Biological Activity

2-(Dibenzylamino)-2-methylpropanenitrile is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including antimicrobial, anti-inflammatory, and anticancer properties, supported by data tables and relevant case studies.

  • Molecular Formula : C17_{17}H20_{20}N
  • Molecular Weight : 250.35 g/mol
  • CAS Number : 1936001-61-4

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. The compound has been tested against various bacterial and fungal strains, showing varying degrees of effectiveness.

MicroorganismActivity Observed
Staphylococcus aureusInhibition at low concentrations
Escherichia coliModerate inhibitory effects
Candida albicansEffective antifungal activity

Case Study: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of this compound against several strains. Results indicated significant inhibition of growth for certain Gram-positive and Gram-negative bacteria as well as fungi, suggesting its potential as an antimicrobial agent.

Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory effects. In vitro studies suggest that it may inhibit the secretion of pro-inflammatory cytokines, which could be beneficial in treating inflammatory diseases.

The anti-inflammatory mechanism appears to involve modulation of specific signaling pathways related to inflammation. This includes the inhibition of cytokines such as TNF-alpha and IL-6 in macrophages stimulated with lipopolysaccharides (LPS).

Anticancer Potential

Recent studies have explored the anticancer properties of this compound, particularly its ability to induce apoptosis in cancer cell lines.

Study FocusFindings
Cytotoxic EffectsInduces apoptosis in cancer cell lines
Cell Cycle ArrestCauses cell cycle arrest in a dose-dependent manner

Case Study: Anticancer Activity Assessment

In a recent study assessing the cytotoxic effects on human cancer cell lines, results showed that the compound induced apoptosis and cell cycle arrest. This highlights its potential for development as a therapeutic agent in oncology.

Summary of Research Findings

The following table summarizes key findings from various studies on the biological activity of this compound:

Study FocusFindings
Antimicrobial ActivityEffective against Staphylococcus aureus and Candida albicans
Anti-inflammatory EffectsInhibits TNF-alpha and IL-6 production in LPS-stimulated macrophages
Anticancer PropertiesInduces apoptosis in cancer cell lines; potential for drug development

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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